3-(6-Bromopyridin-3-yl)prop-2-enoic acid
Overview
Description
3-(6-Bromopyridin-3-yl)prop-2-enoic acid is a chemical compound that features a bromine atom attached to a pyridine ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acrylic acid group. One common method includes the bromination of 3-pyridylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(pyridin-3-yl)-acrylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 3-(Pyridin-3-yl)-acrylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to proteins or enzymes. The acrylic acid moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-acrylic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Bromo-3-pyridylmethanol: Contains a hydroxymethyl group instead of the acrylic acid moiety, leading to different applications and reactivity.
6-Bromo-3-pyridinecarboxylic acid: Features a carboxylic acid group directly attached to the pyridine ring, differing in its chemical behavior and uses.
Uniqueness
3-(6-Bromopyridin-3-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the acrylic acid group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(6-bromopyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIMKUQFGDVIID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696900 | |
Record name | 3-(6-Bromopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035123-89-7 | |
Record name | 3-(6-Bromopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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